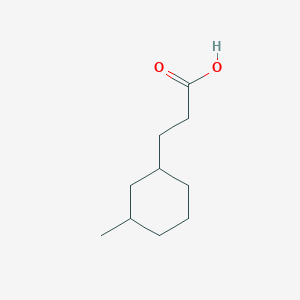
3-(3-Methylcyclohexyl)propanoic acid
Número de catálogo B8667919
Peso molecular: 170.25 g/mol
Clave InChI: XEUUTAGUTIEOGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08709994B2
Procedure details


LiAlH4 (16 g, 0.42 mol, 1.2 eq) and diethyl ether (450 mL) were charged into a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser and cooled at 0° C. The crude 3-(3-methylcyclohexyl)propanoic acid (60 g, 0.35 mol) was dissolved in diethyl ether (400 mL) and added dropwise to the reaction flask. The reaction mixture was then stirred for 3 h at ambient temperature. The excess of lithium aluminium hydride was hydrolyzed with saturated aqueous sodium sulphate and the mixture filtered. THF (1 L) was added to the residue and the suspension was heated to 35° C. for 1 h. The suspension was filtered and the combined organic layers were dried over sodium sulphate and evaporated to yield the crude product as an oil. Chromatography on a silica gel column with 8% EtOAc in hexane as elution agent, followed by a bulb-to-bulb distillation (0.1 mBar, 140° C.) gave pure 3-(3-methylcyclohexyl)propan-1-ol (35 g, gc purity>98%; yield=61%).






Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][CH2:15][C:16](O)=[O:17])[CH2:9]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C>[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][CH2:15][CH2:16][OH:17])[CH2:9]1 |f:0.1.2.3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(CCC1)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred for 3 h at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
THF (1 L) was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension was heated to 35° C. for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude product as an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatography on a silica gel column with 8% EtOAc in hexane as elution agent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by a bulb-to-bulb distillation (0.1 mBar, 140° C.)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(CCC1)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
